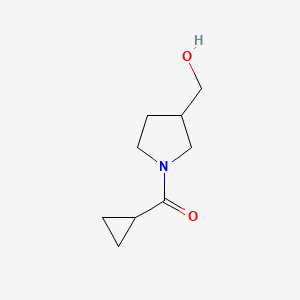
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone (ATMP) is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of the azetidine-3-carboxylic acid, and is commonly used in laboratory experiments to study its biochemical and physiological effects. ATMP has been found to possess a wide range of properties, including antimicrobial, anti-inflammatory, and antifungal properties.
Aplicaciones Científicas De Investigación
Agrochemical Industry
The trifluoromethyl group, a key structural motif in Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone , is widely used in the agrochemical industry. This compound can be utilized in the synthesis of active ingredients for pesticides. More than 50% of the pesticides launched in the last two decades have been fluorinated, indicating the importance of such compounds in crop protection .
Pharmaceutical Development
In pharmaceuticals, the trifluoromethyl group enhances the biological activity and physical properties of compounds. Azetidin-3-yl derivatives are used in the development of new pharmaceuticals, with several candidates currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom contribute to the biological activities .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also used in veterinary medicine. The trifluoromethyl group plays a significant role in developing treatments for animals, improving the efficacy of veterinary drugs .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in creating novel heterocyclic amino acid derivatives. These derivatives are synthesized through reactions like aza-Michael addition and Suzuki–Miyaura cross-coupling, leading to a variety of biologically active molecules .
Antiviral Research
Derivatives of Azetidin-3-yl have shown promise in antiviral research, particularly against viruses like SARS-CoV-2. Some hybrids have exhibited enhanced activity with significant IC50 values, indicating potential therapeutic applications .
Material Science
In the field of functional materials, the trifluoromethyl group’s inclusion in compounds like Azetidin-3-yl derivatives can alter the materials’ properties, such as increasing resistance to degradation or improving performance under various conditions .
Propiedades
IUPAC Name |
azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7/h7-8,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZWJBHOXPLPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B1467073.png)
![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)

![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)


![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)

![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)
![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)